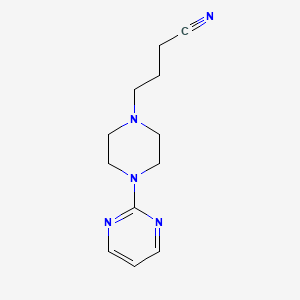

1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

説明

Historical Development and Rationale for Research into Pyrimidine-Piperazine Core Structures

The exploration of pyrimidine-piperazine core structures in medicinal chemistry is intrinsically linked to the development of a class of drugs known as azapirones. nih.gov These compounds, which include buspirone (B1668070), gepirone, and ipsapirone, are recognized for their anxiolytic and antidepressant properties. nih.gov The journey began with the synthesis of buspirone in 1968 by a team at Mead Johnson. newdrugapprovals.orgwikipedia.org Initially investigated as an antipsychotic drug targeting the D2 dopamine (B1211576) receptor, buspirone was found to be ineffective for psychosis but demonstrated useful anxiolytic features. newdrugapprovals.orgwikipedia.orgnih.gov This discovery pivoted the research focus, leading to its eventual approval by the FDA in 1986 for the treatment of Generalized Anxiety Disorder (GAD). newdrugapprovals.orgwikipedia.org

The rationale for the continued interest in the pyrimidine-piperazine scaffold is rooted in its unique pharmacological profile. The core component, 1-(2-pyrimidinyl)piperazine (1-PP), is not only a building block for these drugs but is also an active metabolite of most azapirones. nih.govwikipedia.org This metabolite is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser degree, as a partial agonist of the 5-HT1A serotonin (B10506) receptor. wikipedia.org The parent drugs, such as buspirone, are high-affinity 5-HT1A receptor partial agonists, and it is this interaction that is believed to mediate their primary therapeutic effects. wikipedia.org The dual action of the parent compound and its active metabolite contributes to a complex pharmacological profile that differs significantly from older anxiolytics like benzodiazepines, notably by avoiding physical dependence and withdrawal symptoms. nih.gov This favorable characteristic has sustained research into new derivatives and analogs, aiming to refine efficacy and receptor selectivity. nih.gov

Chemical Classification and Significance of Nitrogen-Containing Heterocycles in Drug Discovery

From a chemical standpoint, 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is classified as a nitrogen-containing heterocycle. This broad class of compounds is characterized by a ring structure containing at least one nitrogen atom in addition to carbon atoms. Specifically, it incorporates two distinct heterocyclic motifs: pyrimidine (B1678525) and piperazine (B1678402).

Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

Piperazine: A six-membered non-aromatic (saturated) ring containing two nitrogen atoms at opposite positions (1 and 4).

Nitrogen-containing heterocycles are of paramount significance in drug discovery and represent a substantial portion of all pharmaceuticals. Their prevalence is due to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. The ring structures provide a rigid scaffold upon which various functional groups can be appended, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Furthermore, these heterocyclic systems are often found in natural products, such as alkaloids, vitamins, and nucleic acids, providing nature-validated starting points for drug design. The pyrimidine ring, for instance, is a core component of the nucleobases thymine, cytosine, and uracil, while the piperazine ring is a common scaffold in drugs targeting the central nervous system. The combination of these two heterocycles in the pyrimidine-piperazine core has proven to be a particularly fruitful strategy for developing agents that modulate serotonergic and adrenergic pathways. nih.govwikipedia.org

Current Research Landscape and Knowledge Gaps Pertaining to 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

The current body of research predominantly treats 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- as a precursor molecule. Its synthesis is a key step in the manufacturing of buspirone and related azapirones. newdrugapprovals.orgchemicalbook.com The common synthetic route involves the N-alkylation of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile. newdrugapprovals.orgchemicalbook.com The resulting compound, 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, is then subjected to a reduction of the nitrile (-CN) group to a primary amine (-CH2NH2), yielding an intermediate that is subsequently reacted to form the final azapirone structure. newdrugapprovals.orgchemicalbook.com

A significant knowledge gap exists regarding the intrinsic biological activity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- itself. While extensive research has characterized its parent moiety (1-(2-pyrimidinyl)piperazine) and its ultimate synthetic products (e.g., buspirone), the intermediate compound has not been a focus of pharmacological investigation. nih.govnih.govresearchgate.net There is a lack of published data on its receptor binding affinities, functional activity, or potential therapeutic effects.

Future research could explore whether this nitrile-containing intermediate possesses any unique pharmacological properties. Investigating its interaction with various receptors and transporters could reveal novel activities or a different selectivity profile compared to its well-studied relatives. Such studies would fill a crucial gap in the understanding of the structure-activity relationships within this chemical family and could potentially identify new avenues for drug development.

Data Tables

Table 1: Key Azapirone Drugs Featuring the Pyrimidine-Piperazine Core This table is interactive. You can sort and filter the data.

| Drug Name | Primary Indication | Year of First Synthesis | Key Pharmacological Action |

| Buspirone | Anxiety nih.gov | 1968 newdrugapprovals.orgwikipedia.org | 5-HT1A Partial Agonist wikipedia.org |

| Gepirone | Depression wikipedia.org | 1986 wikipedia.org | Selective 5-HT1A Partial Agonist wikipedia.org |

| Ipsapirone | Investigational (Anxiety, Depression) wikipedia.org | N/A | Selective 5-HT1A Partial Agonist wikipedia.orgncats.io |

| Tandospirone | Anxiety, Depression | N/A | 5-HT1A Partial Agonist nih.gov |

Table 2: Receptor Binding Profile of 1-(2-Pyrimidinyl)piperazine (1-PP) This table is interactive. You can sort and filter the data.

| Receptor | Affinity (Ki) | Activity |

| α2-adrenergic | 7.3–40 nM wikipedia.org | Antagonist wikipedia.org |

| 5-HT1A | 414 nM wikipedia.org | Partial Agonist wikipedia.org |

| Dopamine D2 | > 10,000 nM wikipedia.org | Negligible Affinity wikipedia.org |

| α1-adrenergic | No significant affinity wikipedia.org | N/A |

Structure

3D Structure

特性

IUPAC Name |

4-(4-pyrimidin-2-ylpiperazin-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPSCGBXXQSAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC#N)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327980 | |

| Record name | 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33386-14-0 | |

| Record name | 4-(2-Pyrimidinyl)-1-piperazinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl

Development of Novel Synthetic Routes for 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

The primary synthetic approach towards 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- involves a convergent strategy, typically beginning with the synthesis of the core intermediate, 1-(2-pyrimidinyl)piperazine, followed by the introduction of the butanenitrile side chain.

A common and effective route to 1-(2-pyrimidinyl)piperazine involves the nucleophilic substitution of a halogenated pyrimidine (B1678525) with piperazine (B1678402). For instance, the reaction of 2-chloropyrimidine (B141910) with an excess of anhydrous piperazine serves as a foundational method. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Following the formation of the 1-(2-pyrimidinyl)piperazine core, the butanenitrile side chain is introduced via N-alkylation. This is commonly achieved by reacting 1-(2-pyrimidinyl)piperazine with a suitable four-carbon electrophile bearing a nitrile group, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the halo-alkane, displacing the halide.

Strategic Approaches to Piperazine Ring Functionalization

The functionalization of the piperazine ring is a critical aspect of the synthesis of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- and its analogs. The inherent nucleophilicity of the nitrogen atoms in the piperazine ring makes them prime targets for derivatization.

N-Arylation/N-Heteroarylation: The initial and most crucial functionalization is the attachment of the pyrimidinyl group to one of the nitrogen atoms of the piperazine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, particularly with a leaving group like a halogen at the 2-position, facilitates the attack by the nucleophilic nitrogen of piperazine. To control the regioselectivity and avoid di-substitution, one of the piperazine nitrogens is often protected with a suitable protecting group (e.g., Boc, Cbz) before the coupling reaction. The protecting group can then be removed to allow for the subsequent alkylation step.

N-Alkylation: The second key functionalization is the introduction of the butanenitrile side chain. This is a classic N-alkylation reaction where the free secondary amine of the 1-(2-pyrimidinyl)piperazine acts as a nucleophile. The choice of the alkylating agent is critical, with 4-halobutanenitriles being the most direct reagents. The reactivity of the halide (I > Br > Cl) influences the reaction conditions required.

Regioselective Pyrimidine Substitution Techniques

The synthesis of the 1-(2-pyrimidinyl)piperazine intermediate relies on the regioselective substitution of a leaving group on the pyrimidine ring. The 2-position of the pyrimidine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens.

When starting with di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the substitution can be controlled by the reaction conditions. Generally, the 4-position is more reactive towards nucleophiles than the 2-position. However, by carefully controlling the stoichiometry of the reactants and the reaction temperature, selective substitution at the 2-position can be achieved. For the synthesis of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, the starting material is typically 2-chloropyrimidine, which ensures the desired regiochemistry.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is highly dependent on the optimization of the reaction conditions for both the N-arylation and N-alkylation steps.

For the N-alkylation of 1-(2-pyrimidinyl)piperazine with 4-chlorobutanenitrile, several factors can be optimized to maximize the yield and minimize side products. These include the choice of base, solvent, temperature, and reaction time.

Interactive Data Table: Optimization of N-Alkylation Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile (B52724) | 80 | 12 | 65 |

| 2 | NaH (1.2) | DMF | 25 | 8 | 78 |

| 3 | Et₃N (2.0) | Dichloromethane | 40 | 24 | 55 |

| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 85 |

| 5 | K₂CO₃ (1.5) | Toluene | 110 | 18 | 72 |

Note: The data in this table is representative and compiled from general knowledge of similar N-alkylation reactions. Actual yields may vary.

As indicated in the table, the use of a stronger base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) can lead to higher yields at room temperature. The use of cesium carbonate (Cs₂CO₃) is also often beneficial in accelerating such alkylation reactions. The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities.

Synthesis of Analogs and Metabolites of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

The synthesis of analogs and the identification of metabolites of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- are crucial for understanding its structure-activity relationship (SAR) and its metabolic fate in biological systems.

Structural Modification Strategies for Pharmacophore Elucidation

The 1-(2-pyrimidinyl)piperazine moiety is a well-established pharmacophore in medicinal chemistry, found in a number of clinically used drugs. wikipedia.org To elucidate the key structural features responsible for its biological activity, various analogs of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- can be synthesized.

Modification of the Pyrimidine Ring: Substituents can be introduced at the 4, 5, and 6-positions of the pyrimidine ring to probe the effects of steric and electronic properties on activity. For example, introducing small alkyl or alkoxy groups can modulate the lipophilicity and metabolic stability of the compound.

Modification of the Piperazine Ring: While the core piperazine ring is often essential for activity, its conformation and basicity can be fine-tuned. Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and restrict the conformational flexibility of the molecule.

Modification of the Butanenitrile Side Chain: The length and functionality of the side chain can be varied. For instance, the nitrile group can be replaced with other functional groups such as an amide, an ester, or a tetrazole to explore different interactions with biological targets. The length of the alkyl chain can also be shortened or lengthened to optimize the distance between the piperazine ring and the terminal functional group.

Enantioselective Synthesis Approaches

While 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- itself is an achiral molecule, the synthesis of chiral analogs, particularly those with substituents on the piperazine ring, often requires enantioselective methods.

Chiral Pool Synthesis: One common approach is to start from readily available chiral building blocks, such as amino acids, to construct the chiral piperazine ring. This ensures a high level of enantiopurity in the final product.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the synthesis of the piperazine ring or its precursors is another powerful strategy. For example, asymmetric hydrogenation of a prochiral pyrazine (B50134) derivative can yield an enantiomerically enriched piperazine.

Chiral Resolution: In cases where a racemic mixture of a chiral analog is synthesized, chiral resolution techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography can be employed to separate the enantiomers.

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling is a critical technique in pharmaceutical research for elucidating the metabolic fate and mechanistic properties of drug compounds. For 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, also known as Buspirone (B1668070), various isotopic labeling strategies have been employed to trace the molecule, identify its metabolites, and understand its pharmacokinetic profile. These studies typically involve replacing one or more atoms of the compound with their heavier, non-radioactive (stable) or radioactive isotopes.

Synthesis of Isotopically Labeled Analogs

The synthesis of isotopically labeled 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is a prerequisite for its use in tracer studies. The choice of isotope and its position within the molecule are crucial for ensuring the label is not lost during metabolic transformations and for facilitating analysis.

Deuterium (B1214612) Labeling: The synthesis of tetradeuterated buspirone has been developed to serve as an internal standard in mass spectrometry-based assays and for metabolic studies. One described method involves the reaction of deuterated piperazine intermediates with the spirocyclic moiety of the molecule. Specifically, 1-(2-pyrimidinyl)piperazine-d4 can be reacted with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione to yield the final labeled compound. iaea.org The use of deuterium-labeled compounds alongside non-labeled versions allows for the rapid identification of drug metabolites by mass spectrometry, as the software can detect ion pairs with a specific mass shift corresponding to the number of deuterium atoms. researchgate.net

Carbon-14 and Nitrogen-15 Labeling: For comprehensive metabolic studies in humans, dual-labeling with both a radioactive isotope (Carbon-14, ¹⁴C) and a stable isotope (Nitrogen-15, ¹⁵N) has been utilized. nih.gov ¹⁴C serves as a sensitive tag for quantifying the total amount of drug-related material in biological samples, while ¹⁵N incorporation aids in the structural characterization of metabolites by mass spectrometry. nih.gov This approach provides a powerful tool for creating a complete picture of the drug's disposition. A study involving an oral dose of buspirone labeled with ¹⁴C and ¹⁵N found that approximately 50% of the radioactive dose was excreted in the urine within 24 hours. nih.gov

Carbon-13 and Nitrogen-15 Stable Isotope Labeling: Stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also used, particularly in clinical pharmacology studies, to differentiate between two different formulations of a drug administered simultaneously or to assess bioavailability without the use of radioactive materials. A study was conducted to confirm that no significant isotope effect was present in the pharmacokinetics of buspirone labeled with stable isotopes ([¹³C, ¹⁵N₂]buspirone) when compared to the unlabeled drug, validating its use in such studies. fda.gov

The following table summarizes synthetic strategies for labeled 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-.

Table 1. Synthetic Methodologies for Isotopically Labeled 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

| Isotope(s) | Labeled Precursor | Reactant | Application |

|---|---|---|---|

| Deuterium (d₄) | 1-(2-pyrimidinyl)piperazine-3,3,5,5,-d₄ | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | Metabolic Studies iaea.orgresearchgate.net |

| ¹⁴C and ¹⁵N | Buspirone labeled with ¹⁴C/¹⁵N | N/A (Administered as labeled drug) | Human Metabolism Studies nih.gov |

Application in Metabolic Profiling

The primary application of isotopically labeled 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is in the identification of its metabolic pathways. Following administration of the labeled compound, biological samples (such as urine, feces, and plasma) are analyzed to detect and identify radioactive or mass-shifted signals corresponding to the parent drug and its metabolites. nih.gov

In human studies using ¹⁴C/¹⁵N-labeled buspirone, several major routes of metabolism were identified:

Hydroxylation: This occurs at the 5-position of the pyrimidine ring and at the 6'-position of the spiro-ring system. nih.gov

N-Dealkylation: Cleavage of the butyl side chain is another significant metabolic pathway. nih.gov

The use of ¹⁵N labeling was instrumental in facilitating the structural characterization of these metabolites through mass spectrometry. nih.gov In total, seven metabolites were unambiguously identified, accounting for 88% of the total radioactivity found in the urine. nih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a key analytical technique in these studies, enabling the accurate mass measurement needed to deduce the elemental composition of metabolites. researchgate.netresearchgate.net

The table below details the key findings from metabolic studies using isotopically labeled compounds.

Table 2. Research Findings from Isotopic Labeling Studies

| Study Focus | Isotope Used | Key Findings | Analytical Technique(s) | Reference |

|---|---|---|---|---|

| Human Metabolism | ¹⁴C / ¹⁵N | Identified 7 metabolites. Major pathways are hydroxylation and N-dealkylation. 50% of the dose was excreted in urine within 24 hours. | HPLC, GC/MS, ¹H-NMR | nih.gov |

| Metabolite Identification | Deuterium | Stable isotope labeling serves as a tool for rapid identification of metabolites in human liver microsomes. | Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC-TOF-MS) | researchgate.net |

Receptor Pharmacology and Molecular Interactions of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl

Binding Affinities and Selectivity Profiles at Neurotransmitter Receptors

The initial characterization of a compound's pharmacological profile involves determining its binding affinity for a range of biological targets. Radioligand binding studies are instrumental in quantifying this affinity, typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Radioligand Binding Studies for Serotonin (B10506) Receptor Subtypes

1-(2-Pyrimidinyl)piperazine exhibits a moderate affinity for the serotonin 5-HT1A receptor subtype. Radioligand binding assays have determined its Ki value to be approximately 414 nM. wikipedia.org This affinity is notably lower than that of its parent compounds, such as buspirone (B1668070), which are potent 5-HT1A receptor agonists. While its interaction with the 5-HT1A receptor is well-documented, comprehensive binding data for other serotonin receptor subtypes remain less extensively reported in publicly available literature.

Table 1: Binding Affinity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- for Serotonin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| 5-HT1A | 414 wikipedia.org |

Data for other serotonin receptor subtypes are not extensively available in the reviewed literature.

Dopamine (B1211576) Receptor Subtype Interaction Analysis

In contrast to its activity at serotonin receptors, 1-(2-Pyrimidinyl)piperazine demonstrates a marked lack of affinity for several key dopamine receptor subtypes. Research indicates that the compound has a negligible affinity for the D2, D3, and D4 dopamine receptors, with Ki values consistently reported as being greater than 10,000 nM. wikipedia.org This low affinity suggests that direct interaction with these dopamine receptor subtypes is unlikely to be a significant component of its pharmacological profile.

Table 2: Binding Affinity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- for Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| D2 | >10,000 wikipedia.org |

| D3 | >10,000 wikipedia.org |

| D4 | >10,000 wikipedia.org |

Comprehensive data for other dopamine receptor subtypes are limited.

Adrenergic and Histamine (B1213489) Receptor Binding Characteristics

One of the most prominent features of 1-(2-Pyrimidinyl)piperazine's pharmacological profile is its high affinity for α2-adrenergic receptors. Studies have consistently shown it to be a potent ligand at these receptors, with reported Ki values in the range of 7.3 to 40 nM. wikipedia.org Conversely, its affinity for α1-adrenergic receptors is considered to be insignificant. wikipedia.org

Information regarding the binding characteristics of 1-(2-Pyrimidinyl)piperazine at histamine receptors is not widely available in the current body of scientific literature.

Table 3: Binding Affinity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- for Adrenergic and Histamine Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| α1-Adrenergic | No significant affinity wikipedia.org |

| α2-Adrenergic | 7.3 - 40 wikipedia.org |

| Histamine Receptors | Data not available |

Functional Receptor Efficacy and Signal Transduction Mechanisms

Beyond binding affinity, understanding the functional consequences of a compound's interaction with a receptor is paramount. This involves characterizing whether the compound acts as an agonist, antagonist, or inverse agonist, and elucidating the subsequent intracellular signaling cascades it modulates.

Agonist, Antagonist, and Inverse Agonist Functional Profiling

The functional activity of 1-(2-Pyrimidinyl)piperazine aligns with its binding profile. At the 5-HT1A receptor, it is characterized as a partial agonist, with a reported maximal effect (Emax) of 54% compared to a full agonist. wikipedia.org This indicates that while it binds to and activates the receptor, it elicits a submaximal response.

In stark contrast, at the α2-adrenergic receptor, 1-(2-Pyrimidinyl)piperazine functions as an antagonist. wikipedia.orgnih.gov This has been demonstrated in studies where it effectively blocks the effects of α2-adrenergic agonists. For instance, it has been shown to antagonize the effects of clonidine, a known α2-agonist. nih.gov Functional studies have calculated pA2 values, a measure of antagonist potency, to be 6.8 and 7.3 at presynaptic α2-adrenoceptors on noradrenergic and serotonergic nerve terminals, respectively. nih.gov

G-Protein Coupling and Downstream Signaling Pathway Modulation

As a G-protein coupled receptor (GPCR) ligand, the functional effects of 1-(2-Pyrimidinyl)piperazine are mediated through its influence on G-protein activation and subsequent downstream signaling pathways.

The partial agonism at the 5-HT1A receptor, which typically couples to Gi/o proteins, would be expected to lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, albeit to a lesser extent than a full agonist. This can also result in the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The antagonism at α2-adrenergic receptors, also predominantly coupled to Gi/o proteins, implies that 1-(2-Pyrimidinyl)piperazine blocks the inhibitory effect of endogenous agonists like norepinephrine (B1679862) on adenylyl cyclase. This would prevent the decrease in cAMP levels that would normally occur upon α2-receptor activation. However, specific studies detailing the direct effects of 1-(2-Pyrimidinyl)piperazine on G-protein coupling and specific downstream signaling pathways are not extensively detailed in the available literature.

Receptor Desensitization and Internalization Dynamics

The therapeutic actions of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, commonly known as Buspirone, are not immediate and are understood to result from neuroadaptive changes that occur over time with chronic administration. A central component of these long-term changes is the desensitization of serotonin 5-HT1A receptors, particularly presynaptic autoreceptors. This process is critical to the compound's mechanism of action and explains the characteristic delay in its clinical effects. drugbank.compathway.md

The compound exhibits a complex and regionally specific interaction with the 5-HT1A receptor, acting as a full agonist at presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei, while functioning as a partial agonist at postsynaptic receptors found in areas like the hippocampus and cortex. drugbank.comnih.govpsychopharmacologyinstitute.commdpi.com This dual activity is the foundation for the subsequent desensitization dynamics.

Initially, the potent agonism at presynaptic 5-HT1A autoreceptors activates these inhibitory receptors, leading to a reduction in the firing rate of serotonergic neurons and a decrease in the synthesis and release of serotonin (5-HT). drugbank.comnih.gov However, with sustained exposure to the compound over a period of two to four weeks, these presynaptic autoreceptors undergo desensitization. pathway.mdreddit.com This desensitization reduces the inhibitory feedback on the serotonergic neurons. drugbank.com Consequently, the autoinhibition is relieved, leading to a restoration and eventual enhancement of serotonergic neurotransmission in key brain circuits. drugbank.compathway.md This gradual process of autoreceptor desensitization is widely proposed to be the primary mechanism underlying the delayed onset of the compound's therapeutic effects. drugbank.com

While functional desensitization is the most commonly cited mechanism, some research suggests that a downregulation of 5-HT1A autoreceptor expression, rather than just a reduction in signaling efficacy, may be necessary to achieve the full therapeutic impact. nih.gov The partial agonism at postsynaptic 5-HT1A receptors is also significant; by acting as a partial agonist, the compound can modulate neuronal excitability in postsynaptic regions without causing the profound receptor downregulation that a full agonist might induce, thereby preserving receptor responsiveness. pathway.mdreddit.com

The following tables summarize the differential pharmacology and the proposed timeline for the neuroadaptive changes associated with 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-.

Table 1: Differential Pharmacology at 5-HT1A Receptor Subtypes

| Receptor Type | Location | Agonist Activity | Initial Effect | Long-Term Effect (with Chronic Administration) |

|---|---|---|---|---|

| Presynaptic 5-HT1A Autoreceptor | Soma and dendrites of serotonergic neurons (e.g., Dorsal Raphe Nucleus) | Full Agonist drugbank.comnih.govpsychopharmacologyinstitute.com | Activation leads to hyperpolarization and reduced neuron firing, decreasing 5-HT release. drugbank.com | Desensitization and potential downregulation, leading to disinhibition of the neuron and increased 5-HT release. drugbank.comnih.gov |

| Postsynaptic 5-HT1A Receptor | Corticolimbic circuits (e.g., Hippocampus, Cortex) | Partial Agonist drugbank.compsychopharmacologyinstitute.commdpi.com | Modulates neuronal excitability in response to 5-HT. pathway.md | Maintained or stabilized receptor function, contributing to therapeutic effects. reddit.com |

Table 2: Proposed Temporal Dynamics of Receptor Desensitization

| Phase | Approximate Timeline | Key Pharmacological Events | Resulting Neurotransmission |

|---|---|---|---|

| Initial Phase | First 1-2 weeks of administration | Potent activation of presynaptic 5-HT1A autoreceptors. drugbank.com | Reduction in the synthesis and release of serotonin. nih.gov |

| Therapeutic Phase | 2-4 weeks of continued administration | Progressive desensitization of presynaptic 5-HT1A autoreceptors. pathway.mddroracle.ai | Autoinhibitory feedback is diminished, leading to normalized and enhanced serotonergic activity. drugbank.com |

The precise molecular processes governing these changes, such as receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent arrestin binding, are subjects of ongoing investigation for this specific compound. While receptor internalization is a known mechanism for regulating G-protein-coupled receptor sensitivity, and has been observed for 5-HT1A autoreceptors with other serotonergic agents like fluoxetine, specific data detailing the internalization dynamics directly induced by 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- are not extensively detailed in the literature. nih.gov

Molecular Mechanisms of Action of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl at Cellular and Subcellular Levels

Intracellular Signaling Cascades Triggered by 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

The therapeutic effects of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- are primarily attributed to its high affinity as a partial agonist for the serotonin (B10506) 5-HT1A receptor. mdpi.comnih.govnih.govnih.gov This interaction initiates a cascade of intracellular events that modulate neuronal excitability and function. The compound also exhibits a moderate affinity for dopamine (B1211576) D2 receptors, where it acts as an antagonist, further contributing to its pharmacological profile. mdpi.comnih.gov

Adenylate Cyclase and cAMP Pathway Modulation

As a partial agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR), 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- influences the activity of adenylate cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. mdpi.com The 5-HT1A receptor is typically coupled to the inhibitory G-protein (Gi/o). Activation of this receptor by agonists leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of the second messenger cAMP. mdpi.com This reduction in cAMP can lead to reduced neuronal excitability. mdpi.com

Research has demonstrated that the modulatory effects of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- on adenylate cyclase are region-specific within the human brain. A study investigating its effects on forskolin-stimulated adenylate cyclase (AC) activity found that it was slightly but significantly effective in the raphe nuclei, where presynaptic 5-HT1A autoreceptors are located. In contrast, it had different effects in the prefrontal cortex and hippocampus, which are rich in postsynaptic 5-HT1A receptors. This suggests a nuanced, region-dependent action on the cAMP pathway.

| Brain Region | Effect on Adenylyl Cyclase Activity | Receptor Location |

| Raphe Nuclei | Slightly but significantly effective | Presynaptic |

| Prefrontal Cortex | Different effects observed | Postsynaptic |

| Hippocampus | Different effects observed | Postsynaptic |

Phospholipase C and Calcium Signaling Alterations

The activation of 5-HT1A receptors can also lead to the activation of the phospholipase C (PLC) pathway. This signaling cascade involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. While the primary mechanism of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- involves the cAMP pathway, evidence suggests it can also activate a phosphatidylinositol-calcium second messenger system that regulates the release of Ca2+ ions from intracellular stores.

Kinase Activation and Gene Expression Regulation

The signaling cascades initiated by 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- converge on the activation of various protein kinases, which in turn regulate gene expression through the phosphorylation of transcription factors. The modulation of the cAMP pathway directly impacts the activity of Protein Kinase A (PKA).

Furthermore, studies have indicated that the downstream effects of 5-HT1A receptor activation by this compound include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). mdpi.com Activation of the MAPK pathway is crucial for neuroplasticity, neuronal growth, and differentiation. mdpi.com Another important kinase pathway influenced is the PI3K/Akt pathway, which plays a significant role in enhancing neuronal survival and promoting neuroprotective effects. mdpi.com

The activation of these kinase cascades ultimately leads to the phosphorylation and activation of transcription factors such as the cAMP response element-binding protein (CREB). nih.gov Phosphorylated CREB binds to specific DNA sequences, known as cAMP response elements (CREs), in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is believed to be a key factor in the long-term therapeutic adaptations induced by the compound.

Enzyme Inhibition or Activation by 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

The interaction of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- with various enzyme systems has been a subject of investigation to fully elucidate its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. It is important to note that the use of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is contraindicated with monoamine oxidase inhibitors (MAOIs). nih.govwikipedia.org This is due to the risk of developing serotonin syndrome and/or elevated blood pressure, which is a pharmacodynamic drug interaction rather than a direct inhibitory effect of the compound on the MAO enzyme itself.

Research into novel pyrimidine-piperazine derivatives, which are structurally related to a metabolite of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, has shown selective MAO-A inhibitory activity. For instance, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have exhibited selective MAO-A inhibition. However, studies have not demonstrated direct, clinically significant inhibition of MAO enzymes by the parent compound, 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-.

Neurotransmitter Reuptake Inhibition Properties of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

Scientific inquiry into the molecular mechanisms of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, primarily focuses on its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). 1-PP is a pharmacologically active compound that results from the metabolism of several anxiolytic drugs, including buspirone (B1668070), tandospirone, and gepirone. drugbank.comnih.govnih.gov A thorough review of the existing scientific literature indicates that the primary mechanism of action of 1-PP at the cellular and subcellular levels is not through the inhibition of neurotransmitter reuptake. Instead, its effects on neurotransmission are predominantly attributed to its interaction with specific neurotransmitter receptors.

Current research has not established significant inhibitory activity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- or its metabolite 1-PP on the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET). Studies investigating the pharmacological profile of 1-PP reveal negligible affinity for the dopamine D2, D3, and D4 receptors, and a notable absence of data supporting any direct interaction with the dopamine transporter. wikipedia.org Similarly, while the parent compounds of 1-PP, such as buspirone, have complex serotonergic effects, 1-PP itself does not appear to significantly affect serotonin turnover by inhibiting its reuptake. nih.gov One study found that 1-PP did not affect hypothalamic 5-hydroxyindoleacetic acid (5-HIAA) concentrations, a marker of serotonin metabolism, suggesting a lack of significant interaction with the serotonin reuptake process. nih.gov

The main body of evidence points towards receptor antagonism as the principal mechanism through which 1-PP modulates neurotransmitter systems. Specifically, 1-PP has been identified as a potent antagonist of α2-adrenergic receptors. wikipedia.orgcaymanchem.com This antagonism occurs at both presynaptic autoreceptors on noradrenergic neurons and at postsynaptic α2-adrenoceptors. nih.gov By blocking the presynaptic α2-adrenergic autoreceptors, which normally function to inhibit norepinephrine release, 1-PP effectively increases noradrenergic neurotransmission. drugbank.com This is supported by findings that show an increase in the concentration of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) sulfate, a major metabolite of norepinephrine, following the administration of 1-PP. nih.gov

While direct data on neurotransmitter reuptake inhibition is lacking, the table below summarizes the known receptor binding affinities for 1-(2-pyrimidinyl)piperazine (1-PP), illustrating its primary pharmacological targets.

| Receptor | Affinity (Ki) | Activity |

| α2-Adrenergic Receptor | 7.3–40 nM | Antagonist wikipedia.org |

| 5-HT1A Receptor | 414 nM | Partial Agonist wikipedia.org |

| Dopamine D2 Receptor | > 10,000 nM | Negligible Affinity wikipedia.org |

| Dopamine D3 Receptor | > 10,000 nM | Negligible Affinity wikipedia.org |

| Dopamine D4 Receptor | > 10,000 nM | Negligible Affinity wikipedia.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl Analogs

Systematic Structural Modifications and Their Impact on Receptor Binding

Systematic alteration of the three main components of the 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- scaffold—the pyrimidine (B1678525) moiety, the piperazine (B1678402) ring, and the butanenitrile side chain—has yielded significant insights into the structural requirements for receptor interaction.

The 2-pyrimidinyl group is a critical pharmacophoric element for many of its analogs, acting as a bioisostere for other aromatic systems and playing a key role in receptor recognition. nih.govmdpi.com Modifications to this ring system can profoundly influence binding affinity and selectivity. humanjournals.com Studies on related compounds have shown that introducing substituents to the pyrimidine ring or replacing it with other heteroaromatic systems alters the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors like the 5-HT1A and D2 receptors. nih.govresearchgate.net

For instance, in a series of related arylpiperazine derivatives, compounds with a 2-pyrimidine moiety exhibited median affinity for the 5-HT1A receptor, whereas replacing it with a 2-methoxyphenyl group led to the highest affinity. researchgate.net Conversely, introducing bulky and electron-withdrawing groups like 2,3-dichloro substituents generally resulted in the lowest affinity for this receptor. researchgate.net This suggests that both the electronic nature and the size of the substituent on the aromatic ring are crucial determinants for high-affinity binding.

| Modification to Pyrimidine Moiety | Observed Impact on Receptor Binding (e.g., 5-HT1A) | Reference |

|---|---|---|

| Unsubstituted 2-Pyrimidinyl | Serves as a potent pharmacophore, establishing a baseline affinity. nih.gov | nih.gov |

| Substitution with small, electron-donating groups (e.g., methoxy) | Generally increases binding affinity. researchgate.net | researchgate.net |

| Substitution with bulky or electron-withdrawing groups (e.g., dichloro) | Typically decreases binding affinity. researchgate.net | researchgate.net |

| Incorporation of a bromide at the 5-position | In some pyrimidine analogs, this has led to potent inhibition of specific kinases like PAK1. nih.gov | nih.gov |

The piperazine ring acts as a central linker and its nitrogen atoms are key interaction points. researchgate.net The fundamental activity of piperazine derivatives is often dictated by the nature of the substituents at the N1 and N4 positions. researchgate.net In the case of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, the N1 position is occupied by the butanenitrile chain and the N4 by the pyrimidinyl group. While direct substitution on the piperazine ring's carbon atoms is less common, it can introduce conformational constraints that may enhance binding selectivity. mdpi.com The N-arylpiperazine structure is a common motif in medicinal chemistry, and its synthesis and modification are well-established. mdpi.com The presence of halogen substitutes on the aryl moiety attached to the piperazine ring can be essential for inhibitory effects on certain transporters. frontiersin.org

| Piperazine Ring Modification | Observed Impact on Receptor Binding/Activity | Reference |

|---|---|---|

| N1-Aryl substitution (general) | Crucial for affinity at various receptors; non-ortho substituents on the aryl moiety often have little effect on binding affinity. nih.gov | nih.gov |

| Introduction of substituents on ring carbons | Can increase structural complexity and conformational rigidity, potentially improving selectivity. mdpi.com | mdpi.com |

| Combination with a 1,2-dimethylpiperazine (B29698) pendant domain | In certain pyrimidine series, this modification yielded potent kinase inhibition. nih.gov | nih.gov |

| Side Chain Modification | Observed Impact on Receptor Binding/Activity | Reference |

|---|---|---|

| Varying Alkylene Chain Length | Potency is highly sensitive to chain length; a butyl (C4) chain is often optimal for high affinity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov | nih.gov |

| Replacement of terminal Nitrile group with Imide (e.g., glutarimide, succinimide) | Leads to potent D2 and 5-HT1A receptor ligands (e.g., Buspirone). nih.gov | nih.gov |

| Replacement with 1,3-butanedione moiety | Can introduce hypnotic properties; activity is influenced by lipophilicity. nih.gov | nih.gov |

| Replacement with 2-oxo-ethyl 4-substituted piperazine-1-carbodithioate | Creates derivatives with potential monoamine oxidase (MAO)-A inhibitory activity. nih.gov | nih.gov |

Computational Approaches to SAR Analysis

Computational chemistry has become indispensable for elucidating complex SAR trends. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses provide detailed insights into ligand-receptor interactions and predict the activity of novel compounds. nih.gov These approaches can rationalize experimental binding data and guide the design of new analogs with improved affinity and selectivity. researchgate.netnih.gov For example, molecular dynamics simulations have been used to reveal the role of specific amino acid residues in the binding of pyrimidine derivatives to adenosine (B11128) receptors, explaining their affinity and selectivity. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For 1-(2-pyrimidinyl)piperazine derivatives, QSAR studies have successfully correlated physicochemical properties with biological effects. nih.gov One key finding is that hypnotic activity in certain analogs initially increases with lipophilicity (log P) but then decreases significantly for compounds with a log P greater than 2.5, indicating an optimal lipophilicity range for activity. nih.gov

Receptor-based hybrid 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been employed to understand the structural characteristics required for potent inhibition of specific targets. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, providing a clear roadmap for structural modification. nih.gov The robustness and predictive power of these models are rigorously validated using various statistical techniques. mdpi.comnih.gov

| QSAR Descriptor | Typical Influence on Activity of Arylpiperazine Analogs | Reference |

|---|---|---|

| Lipophilicity (e.g., slogP, log P) | Often shows a parabolic relationship with activity; an optimal range exists beyond which activity decreases. mdpi.comnih.gov | mdpi.comnih.gov |

| Molecular Surface Area (e.g., vsurf) | Descriptors related to hydrophobic surface area can correlate with binding affinity. mdpi.com | mdpi.com |

| Topological Descriptors (e.g., npr1) | Can encode information about molecular size, shape, and branching, which influences receptor fit. mdpi.com | mdpi.com |

| 3D Field Descriptors (CoMFA/CoMSIA) | Provide detailed 3D maps of favorable/unfavorable steric and electrostatic interactions within the receptor binding site. nih.gov | nih.gov |

Ligand-Based Drug Design (LBDD) Principles

Ligand-based drug design (LBDD) methodologies are predicated on the analysis of a set of molecules that bind to a common biological target. These techniques are particularly valuable when the three-dimensional structure of the target receptor is unknown. By examining the shared chemical features of active compounds, a pharmacophore model can be developed, or a quantitative structure-activity relationship (QSAR) can be established to guide the design of new, more potent analogs.

For analogs of 1-piperazinebutanenitrile, 4-(2-pyrimidinyl)-, LBDD studies have focused on identifying the key structural motifs and physicochemical properties that govern their interaction with various receptors, particularly those in the serotonergic and dopaminergic systems.

Pharmacophore Modeling:

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a specific biological activity. For the broader class of piperidine (B6355638) and piperazine derivatives with activity as dual antagonists of the serotonin 5-HT2A and dopamine D2 receptors, a seven-feature pharmacophoric hypothesis, designated AAHPRRR_1, has been proposed. nih.gov This model includes one hydrogen-bond acceptor, one hydrophobic feature, one positive ionizable feature, and three aromatic rings. nih.gov The development of such models allows for the virtual screening of large chemical databases to identify novel compounds that fit the hypothesis and are likely to possess the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives targeting the 5-HT1A receptor, QSAR studies have revealed the importance of specific structural features and physicochemical properties. nih.gov For instance, it has been found that the presence of certain substituents at specific positions on the aromatic ring can either enhance or diminish the antagonistic activity. nih.gov

One study on arylpiperazines as 5-HT(1A)/alpha(1)-adrenergic receptor antagonists highlighted the following structural insights:

The presence of a COONHPr group at the ortho-position of the phenyl ring was found to be potentially disadvantageous for activity.

A bromine atom at the meta-position appeared to be conducive to activity.

A COOPr group at the ortho-position was suggested to disfavor adrenergic alpha(1)-antagonistic activity, thereby increasing selectivity for the 5-HT1A receptor. nih.gov

These findings are crucial for guiding the synthesis of new analogs with improved potency and selectivity.

The table below summarizes key findings from LBDD studies on compounds structurally related to 1-piperazinebutanenitrile, 4-(2-pyrimidinyl)-.

| LBDD Method | Key Findings | Implications for Drug Design |

|---|---|---|

| Pharmacophore Modeling | A seven-feature model (AAHPRRR_1) for dual 5-HT2A/D2 antagonists, including hydrogen bond acceptor, hydrophobic, positive ionizable, and aromatic ring features. nih.gov | Provides a template for virtual screening of new compounds with potential antipsychotic activity. nih.gov |

| QSAR | Identified specific substituent effects on the phenyl ring of arylpiperazines for 5-HT1A receptor affinity and selectivity. nih.gov | Guides the strategic placement of functional groups to optimize biological activity and selectivity. nih.gov |

Receptor-Based Drug Design (RBDD) and Molecular Docking

Receptor-based drug design (RBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. This approach allows for the computational docking of potential ligands into the active site of the receptor to predict their binding affinity and orientation. Molecular docking is a powerful tool within RBDD for understanding the molecular interactions that govern ligand-receptor recognition.

For analogs of 1-piperazinebutanenitrile, 4-(2-pyrimidinyl)-, which are known to interact with G-protein coupled receptors like serotonin and dopamine receptors, molecular docking studies have provided significant insights into their mechanism of action. nih.govnih.gov

Molecular Docking Studies:

Molecular docking simulations of buspirone (B1668070) analogs, which share the pyrimidinylpiperazine moiety, with 3D models of the human serotonin 5-HT1A and 5-HT2A receptors have elucidated key binding interactions. nih.gov For both receptor subtypes, the primary interactions of the ligand's aromatic portion were found to be with amino acid residues in transmembrane helices (TMH) 5, 6, and 7. nih.gov

Similarly, docking studies of piperidine and piperazine derivatives into the crystal structures of the 5-HT2A (PDB ID: 6A93) and D2 (PDB ID: 6CM4) receptors have been performed. nih.gov These studies help in understanding the binding modes of these compounds and can be used to predict the activity of novel, untested molecules. For example, a screened compound from the ZINC database, ZINC74289318, exhibited a higher docking score than the co-crystallized ligand for both the 5-HT2A and D2 receptors, suggesting it could be a potent dual antagonist. nih.gov

The table below details the key molecular interactions observed in docking studies of pyrimidinylpiperazine analogs with their target receptors.

| Receptor | Key Interacting Residues | Predicted Binding Interactions | Significance |

|---|---|---|---|

| Serotonin 5-HT1A | Amino acids in TMH 5, 6, and 7 nih.gov | Interactions with the aromatic moiety of the ligand. nih.gov | Elucidates the binding mode of buspirone analogs and can guide the design of selective 5-HT1A ligands. nih.gov |

| Serotonin 5-HT2A | Amino acids in TMH 5, 6, and 7 nih.gov | Interactions with the aromatic moiety of the ligand. nih.gov | Provides a structural basis for the activity of these compounds at the 5-HT2A receptor. nih.gov |

| Dopamine D2 | Not specified in detail in the provided search results. | Docking scores of novel compounds can be compared to known antagonists to predict potency. nih.gov | Aids in the discovery of novel D2 receptor antagonists for conditions like schizophrenia. nih.gov |

These computational approaches, both ligand-based and receptor-based, are integral to modern drug discovery and have been instrumental in understanding the structure-activity and structure-property relationships of 1-piperazinebutanenitrile, 4-(2-pyrimidinyl)- and its analogs.

Preclinical Pharmacodynamic Investigations of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl

In Vitro Pharmacodynamic Characterization in Cell-Based Assays

The in vitro functional profile of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is defined by its potent and selective partial agonist activity at serotonin (B10506) 5-HT₁ₐ receptors. nih.govpsychopharmacologyinstitute.com Functional assays in HEK293 cells engineered to express human 5-HT₁ₐ or 5-HT₁ₑ receptors coupled to G-protein-activated inwardly rectifying K⁺ (GIRK) channels demonstrate this selectivity. sci-hub.box In this system, the compound acts as a potent agonist at the 5-HT₁ₐ receptor but evokes no significant agonist response at the 5-HT₁ₑ receptor at concentrations up to 20 μM. sci-hub.box This highlights a high degree of functional selectivity for the 5-HT₁ₐ subtype. sci-hub.box

Beyond recombinant cell lines, functional activity has been demonstrated in native tissue preparations. In synaptosomes from the rat striatum, the compound acts as a full agonist at 5-HT₁ₐ heteroreceptors located on dopamine (B1211576) nerve terminals, leading to the inhibition of tyrosine hydroxylation, the rate-limiting enzyme in dopamine synthesis. nih.gov The compound also possesses a moderate affinity for dopamine D₂ receptors, where it acts as an antagonist. psychopharmacologyinstitute.comguidetopharmacology.org Its binding affinity has been characterized across a range of receptors, with the highest affinity observed for the 5-HT₁ₐ receptor.

Table 1: Receptor Binding Affinities (Ki) for 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

| Receptor Target | Reported pKi | Ki (nM) |

|---|---|---|

| Dopamine D₂ | 7.89 | 13 |

| Serotonin 5-HT₁ₐ | 8.4 | 4 |

| Serotonin 5-HT₂ₐ | 6.15 | 708 |

| Serotonin 5-HT₂c | 6.19 | 646 |

| Serotonin 5-HT₇ | 6.7 | 200 |

Table 2: Functional Activity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- in Cell-Based Assays

| Assay System | Receptor | Activity | Potency (EC₅₀/IC₅₀) | Efficacy (Rₘₐₓ) | Source |

|---|---|---|---|---|---|

| HEK293 cells (GIRK channel activation) | 5-HT₁ₐ | Agonist | 2.6 nM (EC₅₀) | 94% | sci-hub.box |

| HEK293 cells (GIRK channel activation) | 5-HT₁ₑ | Inactive | >20,000 nM | N/A | sci-hub.box |

| Rat Striatal Synaptosomes (Tyrosine Hydroxylation) | 5-HT₁ₐ | Full Agonist (Inhibition) | 48,400 nM (EC₅₀) | ~100% | nih.gov |

Electrophysiological studies reveal a complex mechanism of action at the cellular level. At presynaptic sites, the compound demonstrates full agonist activity at 5-HT₁ₐ autoreceptors on the cell bodies of serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuronal firing. nih.govpsychopharmacologyinstitute.com This action is thought to reduce the synthesis and release of serotonin. nih.gov

In the hippocampus, its effects are distinct from those of serotonin itself. jneurosci.orgnih.gov In vitro studies on CA1 pyramidal cells show that while serotonin causes a rapid hyperpolarization of the postsynaptic membrane, 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- has no measurable direct effect on the membrane potential or input resistance of these neurons. jneurosci.orgnih.gov Instead, it produces a gradual and reversible reduction in the amplitude of excitatory postsynaptic potentials (EPSPs). nih.gov This effect is attributed to an action on the presynaptic afferent fibers, where it decreases their excitability, as evidenced by conduction slowing and an increased refractory period. nih.gov Thus, while both serotonin and 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- reduce the firing of pyramidal cells, they do so through different electrophysiological mechanisms: serotonin via direct postsynaptic hyperpolarization and the compound via attenuation of presynaptic activation. nih.gov

Furthermore, the primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), exhibits its own distinct electrophysiological profile, acting as an antagonist at somatodendritic and terminal α₂-adrenergic autoreceptors on noradrenergic neurons. nih.gov

In Vivo Mechanistic Studies in Animal Models

In vivo studies in rats confirm that 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- significantly alters monoamine neurotransmission. Consistent with its agonist activity at presynaptic 5-HT₁ₐ autoreceptors, the compound causes a dose-related decrease in the concentration of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in multiple brain regions, including the hypothalamus, brain stem, hippocampus, and striatum. nih.gov This reduction in 5-HIAA reflects a suppressed turnover of serotonin. nih.gov More recent studies using brain tissue analysis have shown that subchronic administration of the compound can reverse stress-induced reductions in hippocampal 5-HT levels in rats. nih.gov

The compound and its metabolite, 1-PP, also influence noradrenergic systems. Both substances increase the concentration of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) sulfate, a major norepinephrine (B1679862) metabolite, in the hypothalamus. nih.gov The effect is more pronounced with 1-PP, which is known to be an α₂-adrenergic receptor antagonist. nih.govnih.gov

In vivo receptor occupancy has been quantified in non-human primates using positron emission tomography (PET). These studies have focused on the compound's interaction with dopamine D₂ and D₃ receptors. A study using the D₃-preferring radioligand [¹¹C]PHNO and the D₂/D₃ radioligand [¹¹C]raclopride revealed that the route of administration significantly impacts receptor selectivity. oup.com

Following oral administration in primates, 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- showed preferential occupancy of D₃ receptors over D₂ receptors. oup.com At 3 hours post-administration, it significantly blocked [¹¹C]PHNO binding in D₃-rich regions like the globus pallidus and midbrain, while having minimal effects on [¹¹C]raclopride binding, which is more reflective of D₂ receptor occupancy in the striatum. oup.com This selectivity is attributed to extensive first-pass metabolism, which generates metabolites with higher relative affinity for D₃ versus D₂ receptors. oup.com In contrast, intramuscular administration, which bypasses first-pass metabolism, resulted in high and non-selective occupancy of both D₂ and D₃ receptors. oup.com

Table 3: Dopamine Receptor Occupancy by Oral 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- in Non-Human Primates Data from a PET study using [¹¹C]PHNO and [¹¹C]raclopride. oup.com

| Time Post-Dose | Brain Region | Receptor Target | Occupancy (%) |

|---|---|---|---|

| 1 hour | Striatum | D₂/D₃ (via [¹¹C]raclopride) | 28-37% |

| 3 hours | Striatum | D₂/D₃ (via [¹¹C]raclopride) | ~10% |

| 3 hours | Globus Pallidus, Midbrain | D₃ (via [¹¹C]PHNO) | Significant Blockade |

Research in animal models has identified several molecular and physiological biomarkers that correlate with the pharmacodynamic activity of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-.

One key molecular biomarker is the differential regulation of 5-HT₁ₐ receptor gene expression. nih.gov In rats, repeated low-dose administration led to an elevation of 5-HT₁ₐ receptor mRNA expression in the hippocampus, coupled with a decrease in its expression in the midbrain raphe nuclei. nih.gov This suggests a dose-dependent neuroadaptive change at the transcriptional level in response to the compound's engagement with postsynaptic and presynaptic receptors, respectively. nih.gov

Functional neuroimaging biomarkers have also been identified. Electroencephalography (EEG) analysis in rats treated with the compound revealed dose-specific changes in the cross-frequency coupling of brain waves, particularly a positive correlation of theta-gamma coupling and a negative correlation of delta-beta coupling in the frontal cortex. nih.gov

In relation to its activity at D₂ receptors, plasma prolactin levels have been shown to correlate with the percentage of D₂ receptor occupancy, serving as a validated peripheral pharmacodynamic biomarker of central target engagement. nih.gov Additionally, in vitro studies on microglial cells suggest that the expression of inflammatory genes such as NOS2, IL-1β, and TNF-α could serve as potential biomarkers for the compound's anti-inflammatory activity. mdpi.com

Table of Compound Names

| Common Name / Code | Chemical Name |

| Buspirone (B1668070) | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

| 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- | This is an alternative name for Buspirone |

| 1-PP | 1-(2-pyrimidinyl)-piperazine |

| [¹¹C]-(+)-PHNO | Carbon-11 labelled (+)-4-propyl-9-hydroxynaphthoxazine |

| [¹¹C]raclopride | Carbon-11 labelled raclopride |

Metabolic Transformations and Enzymatic Interactions of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl

In Vitro Metabolic Profiling in Hepatic Microsomes and Hepatocytes

In vitro experimental systems that utilize subcellular fractions like hepatic microsomes or intact cells such as hepatocytes are standard tools for predicting in vivo metabolism. springernature.com These systems contain the primary enzymes responsible for Phase I and Phase II metabolic reactions. springernature.commdpi.com

Phase I metabolism typically involves the introduction or unmasking of functional groups on a parent compound, often through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. longdom.org For the 1-(2-pyrimidinyl)-piperazine moiety, the principal Phase I metabolic pathway identified in human liver microsomes is hydroxylation. nih.gov

Specifically, the pyrimidinyl ring undergoes hydroxylation at the 5-position to form 5-hydroxy-1-(2-pyrimidinyl)-piperazine. nih.gov Additionally, studies on related compounds indicate that other oxidative transformations, such as aliphatic hydroxylation of the piperazine (B1678402) ring, are also plausible metabolic pathways. frontiersin.org While direct metabolic data for the butanenitrile side chain of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is not available, it represents another potential site for oxidative metabolism.

Table 1: Anticipated Phase I Metabolites of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-

| Metabolite | Metabolic Reaction | Location of Change |

|---|---|---|

| 5-hydroxy-1-(2-pyrimidinyl)-piperazine moiety | Aromatic Hydroxylation | Pyrimidinyl Ring |

| Hydroxylated piperazine moiety | Aliphatic Hydroxylation | Piperazine Ring |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, a process that significantly increases water solubility and facilitates excretion. longdom.orgdrughunter.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. youtube.com

The hydroxylated metabolites generated during Phase I are prime substrates for subsequent conjugation reactions. longdom.org For instance, the 5-hydroxy metabolite of the 1-(2-pyrimidinyl)-piperazine core can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comuomus.edu.iq This process attaches a highly polar glucuronyl group, rendering the metabolite inactive and readily excretable. youtube.com While specific studies on Phase II metabolites of this compound are limited, this pathway represents a logical and common route for detoxification and clearance. uomus.edu.iq

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement

Understanding a compound's interaction with specific CYP450 isoforms is crucial for predicting its metabolic clearance and potential for causing clinically significant drug-drug interactions (DDIs). criver.comnih.gov

Assessing the potential of a new chemical entity to inhibit or induce CYP enzymes is a mandatory step in drug development required by regulatory agencies. nih.govmdpi.com Inhibition can lead to reduced clearance and elevated plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov Conversely, induction can enhance the clearance of other drugs, possibly reducing their therapeutic efficacy. criver.com

In vitro studies using human liver microsomes have demonstrated that the core metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), exhibits negligible inhibitory effects on a panel of major drug-metabolizing CYP enzymes. nih.gov This suggests a low probability of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- causing DDIs through the inhibition of these key metabolic pathways. nih.gov

Table 2: In Vitro CYP Inhibition Profile of the 1-(2-pyrimidinyl)-piperazine (1-PP) Moiety

| CYP Isoform | Inhibition Potential |

|---|---|

| CYP1A2 | Negligible nih.gov |

| CYP2C9 | Negligible nih.gov |

| CYP2C19 | Negligible nih.gov |

| CYP2D6 | Negligible nih.gov |

| CYP2E1 | Negligible nih.gov |

Data on the CYP induction potential of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- or its core structure is not extensively documented. Such studies, typically conducted in cultured human hepatocytes, would be necessary to fully characterize its DDI risk profile. criver.com

The human genome contains numerous CYP enzymes, but a relatively small number from the CYP1, 2, and 3 families are responsible for the metabolism of most drugs. nih.gov Identifying the specific isoforms that metabolize a compound is key to understanding its pharmacokinetic variability.

Table 3: CYP Isoforms Involved in the Metabolism of the 4-(2-pyrimidinyl)-1-piperazine Moiety

| CYP Isoform | Metabolic Reaction |

|---|---|

| CYP2D6 | 5-hydroxylation of the pyrimidinyl ring nih.gov |

Metabolite Structure Elucidation and Biological Activity Assessment

The primary Phase I metabolite of the core structure has been identified as 5-hydroxy-1-(2-pyrimidinyl)-piperazine. nih.gov The structure is confirmed through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which compares the retention times and mass spectral fragmentation patterns with those of the parent drug. researchgate.net

The 1-(2-pyrimidinyl)-piperazine (1-PP) structure itself is known to be a pharmacologically active metabolite of several anxiolytic and antidepressant drugs. nih.govresearchgate.net However, detailed information regarding the specific biological activity of its subsequent metabolites, such as the 5-hydroxy version, is not widely available. Further assessment would be required to determine if these metabolites contribute to the pharmacological profile or possess any off-target activities.

Analytical Methodologies for Research and Characterization of 1 Piperazinebutanenitrile, 4 2 Pyrimidinyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- from the active pharmaceutical ingredient (API), other related substances, and degradation products. These techniques offer the high resolution and sensitivity required for accurate quantification, which is essential for impurity profiling in drug substances and finished products. oup.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Buspirone (B1668070) and its related impurities, including 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-. ijpsjournal.com The development of a stability-indicating HPLC method is crucial to separate the main compound from its potential impurities and degradation products in a single run. nih.govoup.com

Method development for this compound typically involves reversed-phase chromatography, utilizing a C18 column. nih.govsci-hub.se A gradient elution program is often preferred over isocratic elution to achieve optimal separation of a complex mixture of impurities with varying polarities. nih.govnih.gov The mobile phase commonly consists of an aqueous buffer, such as potassium phosphate (B84403), and an organic modifier like acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727). nih.govoup.comnih.gov Adjusting the pH of the buffer and the gradient profile of the organic modifier are key parameters for optimizing the resolution between peaks. oup.com

Detection is most commonly performed using a photodiode array (PDA) or a UV detector. nih.govsci-hub.se Wavelengths around 210 nm and 240 nm are often monitored, as these are suitable for detecting Buspirone and its various structurally related impurities. oup.comoup.com Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure selectivity, linearity, accuracy, precision, and robustness. oup.comsci-hub.se

Table 1: Example HPLC Method Parameters for Analysis of Buspirone and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Ultrasphere C18 | microBondapack C18 | Symmetry C18 (250 x 4.6mm, 5 µm) |

| Mobile Phase A | Monobasic potassium phosphate buffer (pH 6.9) | 10mM KH2PO4 (pH 6.1) | Water |

| Mobile Phase B | Acetonitrile-methanol mixture (13:17) | Acetonitrile | Acetonitrile:Methanol (35:20) |

| Elution | Gradient | Gradient | Isocratic (45:35:20 A:B) |

| Flow Rate | Varies | 2.0 mL/min | 1.0 mL/min |

| Detection | PDA at 244 nm and 210 nm | PDA at 210 nm and 240 nm | UV at 210 nm |

| Reference | nih.govoup.com | nih.gov | sci-hub.se |

While HPLC is more common for non-volatile compounds like 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for specific applications. Its utility may be found in the analysis of volatile impurities that could be present from the synthesis process. For less volatile compounds, derivatization may be required to increase volatility and thermal stability, making them amenable to GC analysis. mdpi.com

A typical GC-MS method would employ a capillary column, such as a DB-5MS, with helium as the carrier gas. mdpi.com The mass spectrometer serves as a highly selective and sensitive detector, providing structural information based on the fragmentation pattern of the analyte upon electron ionization. mdpi.com The combination of chromatographic retention time and the unique mass spectrum allows for definitive identification and quantification of trace-level impurities. mdpi.com While specific GC-MS methods for 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- are not extensively detailed in the literature, methods developed for other piperazine-containing compounds can serve as a starting point for method development. ijpsjournal.com

For the detection and quantification of extremely low levels of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, particularly in complex matrices like biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.orgresearchgate.net This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. researchgate.net

The methodology involves coupling an HPLC system to a mass spectrometer, typically a triple quadrupole instrument. thermofisher.com Electrospray ionization (ESI) in the positive ion mode is commonly used for this class of compounds. rsc.orgresearchgate.net The analysis is performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. rsc.orgresearchgate.net This process provides a very high degree of specificity, minimizing interferences from the sample matrix. thermofisher.comnih.gov The selection of appropriate precursor and product ion transitions is critical for method development and is specific to the compound's structure. rsc.org For instance, in the analysis of Buspirone, a characteristic fragment ion at m/z 122 is often monitored, which corresponds to a part of the pyrimidinyl-piperazine moiety. rsc.orgthermofisher.com

Table 2: Typical LC-MS/MS Parameters for Analysis of Buspirone and Related Compounds

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Mobile Phase | Acetonitrile / 5 mM Ammonium Acetate / Trifluoroacetic acid |

| Column | Reversed-phase (e.g., C18) |

| Precursor Ion (Buspirone) | m/z 386.24 |

| Product Ion (Buspirone) | m/z 122.10 |

| Extraction | Solid Phase Extraction (SPE) for complex matrices |

| Reference | rsc.orgresearchgate.net |

Spectroscopic Methods for Structural Elucidation